![molecular formula C19H13N3O4S B278743 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate](/img/structure/B278743.png)
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate, also known as DBITAN, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. DBITAN belongs to the family of benzisothiazolone derivatives and has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Wirkmechanismus
The exact mechanism of action of 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate is not fully understood. However, it is believed that this compound exerts its biological activities by modulating various signaling pathways in the body. For example, this compound has been found to inhibit the activation of NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. This compound has also been shown to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism and cellular stress response.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in the body. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB signaling pathway. This compound has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, this compound has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to exhibit low toxicity in vitro and in vivo studies. However, there are also some limitations to using this compound in lab experiments. For example, its solubility in water is limited, which may affect its bioavailability and efficacy. Additionally, more studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Zukünftige Richtungen
There are several future directions for research on 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate. One area of interest is its potential use as a therapeutic agent in inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, more studies are needed to fully understand the mechanism of action and potential side effects of this compound, as well as its pharmacokinetics and pharmacodynamics in vivo.
Synthesemethoden
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate can be synthesized through a series of chemical reactions involving the condensation of 4-aminophenyl nicotinate with 2-hydroxybenzothiazole-3-carboxylic acid anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain this compound in a pure form.
Wissenschaftliche Forschungsanwendungen
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate has been extensively studied for its potential use as a therapeutic agent in various diseases. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB signaling pathway. This compound has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
Molekularformel |
C19H13N3O4S |
|---|---|
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C19H13N3O4S/c23-19(13-4-3-11-20-12-13)26-15-9-7-14(8-10-15)21-18-16-5-1-2-6-17(16)27(24,25)22-18/h1-12H,(H,21,22) |
InChI-Schlüssel |
FIUNUOZFRDQXMK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=C(C=C3)OC(=O)C4=CN=CC=C4 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=C(C=C3)OC(=O)C4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



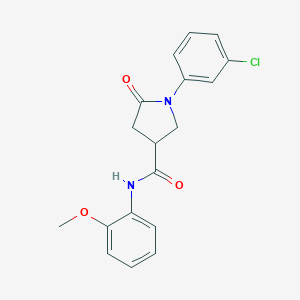
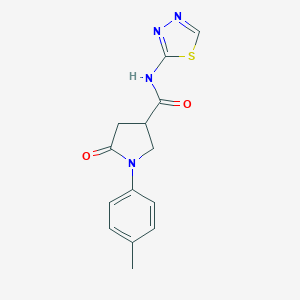
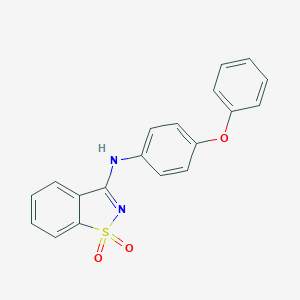
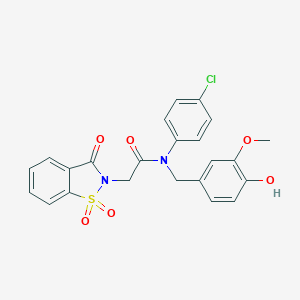
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 4-[(dimethylamino)sulfonyl]benzoate](/img/structure/B278677.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate](/img/structure/B278679.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B278680.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide](/img/structure/B278681.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B278682.png)
![4-(dimethylsulfamoyl)-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide](/img/structure/B278683.png)
![2-(4-Oxo-4H-quinazolin-3-yl)-N-(5-propyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B278685.png)
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-thienylmethyl)amino]phenyl 2-furoate](/img/structure/B278688.png)
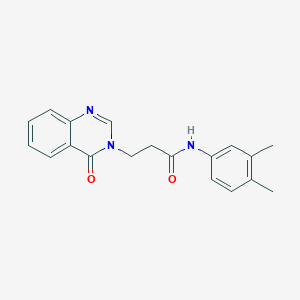
![ethyl 4-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate](/img/structure/B278692.png)